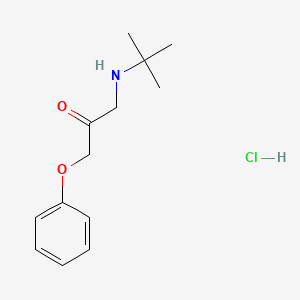

Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride

Description

Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride (CAS: Not specified in evidence) is a synthetic organic compound characterized by a tert-butyl amine group, a ketone (2-oxo), and a phenoxypropyl chain, formulated as a hydrochloride salt. Its molecular weight is approximately 257.45 g/mol (calculated from C₁₃H₂₀ClNO₂). The hydrochloride salt enhances water solubility and stability, making it suitable for biochemical and pharmaceutical applications.

Properties

IUPAC Name |

1-(tert-butylamino)-3-phenoxypropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)14-9-11(15)10-16-12-7-5-4-6-8-12;/h4-8,14H,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPMOBCAVUKDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)COC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride typically involves the reaction of tert-butylamine with 2-oxo-3-phenoxypropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

tert-butylamine+2-oxo-3-phenoxypropyl chloride→tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process typically includes steps such as purification, crystallization, and drying to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amine derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride serves as a crucial reagent in organic synthesis. It is utilized in the preparation of various chemical compounds, acting as an intermediate that facilitates the formation of more complex structures. Its reactivity allows it to participate in oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists.

Biological Studies

Research has indicated that this compound may exhibit significant biological activities. It has been studied for its interactions with biomolecules, potentially influencing various biological pathways. For instance, investigations into its mechanism of action suggest that it may bind to specific receptors or enzymes, modulating their activity and leading to observable biological effects.

Pharmacological Research

In medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest that it may possess anticancer properties, particularly against certain breast cancer cell lines. For example, compounds derived from similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

Industrial Applications

In industrial settings, this compound is employed in the development of specialty chemicals and materials. Its properties make it suitable for formulating various products within the chemical industry, contributing to advancements in material science and engineering.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that derivatives of similar compounds demonstrated potent anticancer effects against ER-positive and triple-negative breast cancer cell lines. The compound JMX0293 exhibited low toxicity while effectively inhibiting tumor growth in vivo .

- Mechanistic Insights : Further research into the structure–activity relationship (SAR) of related compounds revealed that modifications could enhance their biological efficacy while minimizing adverse effects .

Mechanism of Action

The mechanism of action of tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

5-[(Tert-Butoxycarbonylamino)Methyl]Tetrahydrofuran-2-Carboxylic Acid

- Key Features : Contains a tert-butoxycarbonyl (BOC)-protected amine and a carboxylic acid group.

- Molecular Weight : ~259 g/mol (estimated).

- Differences: The BOC group serves as a protective moiety for amines during synthesis, whereas the tert-butyl amine in the target compound is permanently incorporated. The carboxylic acid group increases polarity, contrasting with the ketone and phenoxy groups in the target compound.

- Applications : Primarily used in peptide synthesis .

Tert-Butyl-5-Amino-3-Methyl-1H-Indazole-1-Carboxylate

- Key Features : An indazole derivative with a tert-butyl ester.

- Molecular Weight: Not calculable from evidence.

- Differences: The tert-butyl group here is part of an ester, offering hydrolytic stability under basic conditions.

- Applications : Likely used in medicinal chemistry for heterocyclic drug development .

2(3)-Tert-Butyl-4-Hydroxyanisole (BHA)

- Key Features: A phenolic antioxidant with tert-butyl and methoxy groups.

- Molecular Weight : 180.24 g/mol.

- Differences: BHA’s phenol and methoxy groups enable radical scavenging, while the target compound’s amine and ketone groups suggest different reactivity.

- Applications: Widely used as a food preservative and linked to glutathione S-transferase induction, aiding detoxification of electrophilic carcinogens .

Physicochemical Properties

| Compound Name | Solubility | Stability | Key Functional Groups |

|---|---|---|---|

| Tert-butyl(2-oxo-3-phenoxypropyl)amine HCl | Water-soluble | Stable in acidic conditions | Tert-butyl amine, ketone, phenoxy |

| 5-[(Tert-Butoxycarbonylamino)Methyl]... Acid | Organic solvents | Labile to acidic hydrolysis | BOC-protected amine, carboxylic acid |

| BHA | Lipid-soluble | Oxidatively stable | Phenol, tert-butyl, methoxy |

- Hydrochloride Salt Advantage : The target compound’s salt form improves bioavailability compared to neutral analogs like BHA, which is lipid-soluble .

Biological Activity

Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure : The compound has the molecular formula C₁₃H₂₀ClNO₂ and is characterized by a tert-butyl group, a phenoxy group, and an amine hydrochloride moiety. Its IUPAC name is 1-(tert-butylamino)-3-phenoxypropan-2-one hydrochloride.

Synthesis : The synthesis typically involves the reaction of tert-butylamine with 2-oxo-3-phenoxypropyl chloride in the presence of a suitable base. This reaction can be represented as follows:

The production process may include steps such as purification, crystallization, and drying to achieve high purity levels.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate the activity of receptors or enzymes, leading to various biological effects. The exact mechanisms are still under investigation but are believed to involve pathways related to inflammation and cellular signaling .

Biological Activities

- Anti-Cancer Properties : Recent studies have indicated that compounds similar to tert-butyl(2-oxo-3-phenoxypropyl)amine exhibit anti-proliferative effects against cancer cell lines. For instance, derivatives with similar structures have shown significant inhibitory effects on breast cancer cell lines (MDA-MB-231 and MCF-7), with IC₅₀ values in the low micromolar range .

- TRPA1 Antagonism : The compound has been explored for its potential as a TRPA1 antagonist. TRPA1 channels are implicated in pain and inflammatory responses. Inhibition of these channels could lead to therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

- Neuroprotective Effects : There is emerging evidence suggesting that compounds within this class may exert neuroprotective effects, potentially by modulating neuroinflammatory pathways. This aspect is particularly relevant for developing treatments for neurodegenerative diseases .

Case Study 1: Anti-Cancer Activity

A study evaluated a series of O-alkylamino-tethered salicylamide derivatives, which included compounds structurally similar to this compound. These derivatives showed broad anti-proliferative activities against various breast cancer cell lines, demonstrating the therapeutic potential of such compounds in oncology .

Case Study 2: TRPA1 Inhibition

Research has highlighted the role of TRPA1 antagonists in reducing cough reflexes induced by irritants. Compounds that include the structure of tert-butyl(2-oxo-3-phenoxypropyl)amine were tested for their ability to inhibit TRPA1 channels in vivo, showing promise for treating airway hyper-reactivity associated with respiratory diseases .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C₁₃H₂₀ClNO₂ | Varies |

| Biological Activity | Anti-cancer, TRPA1 antagonism | Anti-inflammatory, analgesic |

| IC₅₀ Values (Cancer Cell Lines) | Low micromolar | Varies |

| Mechanism of Action | Receptor modulation | Varies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.